7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with chloro, oxazolyl, and chlorobenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and subsequent functionalization with various substituents. Common synthetic routes may involve:
Formation of the Chromeno-Pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro, oxazolyl, and chlorobenzyl groups are introduced through various substitution reactions, often using reagents such as chlorinating agents, oxazolyl precursors, and chlorobenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorinating agents, oxazolyl precursors, chlorobenzyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Known for its therapeutic applications in the central nervous system.
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-phenyl: Another compound with similar structural features and biological activities.
Uniqueness
7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H18Cl2N2O5 |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
7-chloro-1-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H18Cl2N2O5/c1-15-11-23(31-37-15)32-25(17-3-2-4-20(12-17)35-14-16-5-7-18(29)8-6-16)24-26(33)21-13-19(30)9-10-22(21)36-27(24)28(32)34/h2-13,25H,14H2,1H3 |
InChI Key |
HTHFFVVUEPVOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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